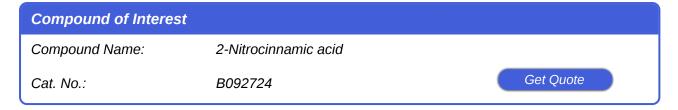


13C NMR Chemical Shifts of 2-Nitrocinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of **2-Nitrocinnamic acid**. The data and protocols presented herein are essential for the structural elucidation, identification, and quality control of this compound in research and development settings.

13C NMR Spectral Data

The 13C NMR chemical shifts for **2-Nitrocinnamic acid** were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The spectral data reveals nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 1: 13C NMR Chemical Shifts of 2-Nitrocinnamic Acid



Carbon Atom	Chemical Shift (δ, ppm)
C=O	166.8
C-NO2	148.2
С-β	138.8
C-4'	133.8
C-6'	130.7
C-5'	129.3
C-1'	124.6
C-3'	124.2
C-α	123.4

Data sourced from a study conducted in DMSO-d6.[1]

Experimental Protocol

The following section details the methodology for the synthesis of **2-Nitrocinnamic acid** and the subsequent acquisition of its **13C NMR** spectrum.

Synthesis of 2-Nitrocinnamic Acid[1]

- Reactants: Malonic acid (0.02 mol) and 2-nitrobenzaldehyde (0.015 mol) were utilized as the starting materials.
- Solvent and Catalyst: The reactants were dissolved in 5 ml of pyridine, and piperidine (0.15 ml) was added as a catalyst.
- Reaction Conditions: The reaction mixture was refluxed at 70°C for 5 hours.
- Work-up: After cooling, 5 ml of concentrated HCl and 40 ml of cold water were added to the mixture.



 Isolation and Purification: The resulting solid was separated by suction filtration, washed with cold water, and recrystallized from ethanol to yield 2-Nitrocinnamic acid as a white solid (79% yield).

NMR Spectroscopy[1]

- Instrument: A Varian Mercury NMR spectrometer was used for spectral acquisition.
- Frequency: The 13C NMR spectra were recorded at a frequency of 100 MHz.
- Solvent: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
- Data Reporting: Chemical shifts are reported in parts per million (ppm).

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of **2-Nitrocinnamic acid** with the carbon atoms numbered for clear correlation with the chemical shifts presented in Table 1.

Figure 1. Molecular structure of 2-Nitrocinnamic acid with 13C NMR assignments.

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References

- 1. rsc.org [rsc.org]
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